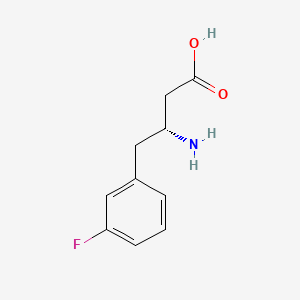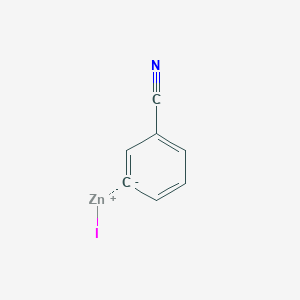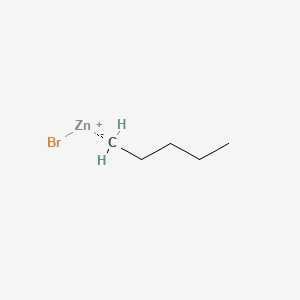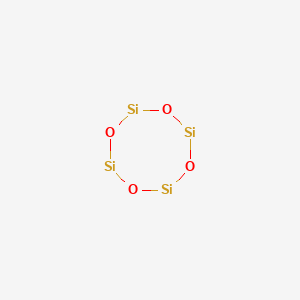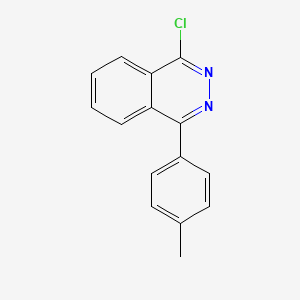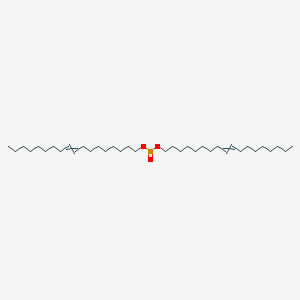
Phosphonic acid, di-9-octadecenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, di-9-octadecenyl ester, also known as dioleyl phosphonate, is an organophosphorus compound with the molecular formula C36H71O3P and a molecular weight of 582.93 g/mol . This compound is characterized by its clear, colorless to light green liquid form and an alcoholic odor . It is primarily used as an antioxidant and polymer stabilizer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, di-9-octadecenyl ester can be synthesized through the esterification of phosphonic acid with 9-octadecen-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, di-9-octadecenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, di-9-octadecenyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which phosphonic acid, di-9-octadecenyl ester exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting polymers and other materials from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl ethylphosphonate
- Dimethyl methylphosphonate
- Dioctadec-9-enyl phosphonate
Uniqueness
Phosphonic acid, di-9-octadecenyl ester is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain phosphonates. This makes it particularly effective as a stabilizer in hydrophobic environments, such as in polymer matrices and coatings .
Propriétés
Numéro CAS |
64051-29-2 |
|---|---|
Formule moléculaire |
C36H70O3P+ |
Poids moléculaire |
581.9 g/mol |
Nom IUPAC |
bis[(E)-octadec-9-enoxy]-oxophosphanium |
InChI |
InChI=1S/C36H70O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/q+1/b19-17+,20-18+ |
Clé InChI |
HBUROESZWYWHFQ-XPWSMXQVSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCO[P+](=O)OCCCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCO[P+](=O)OCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCO[P+](=O)OCCCCCCCCC=CCCCCCCCC |
Description physique |
Liquid Clear colorless to light green liquid with an alcoholic odor; [Dover MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
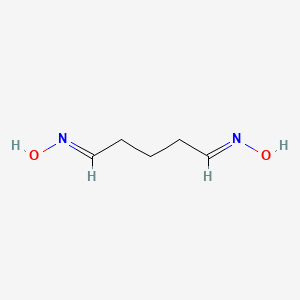
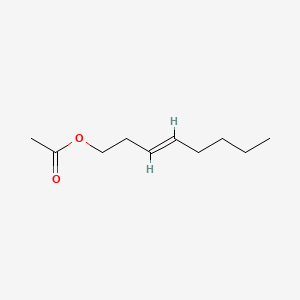
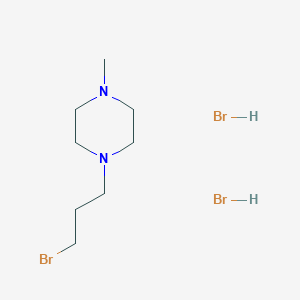
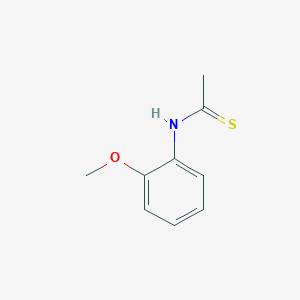

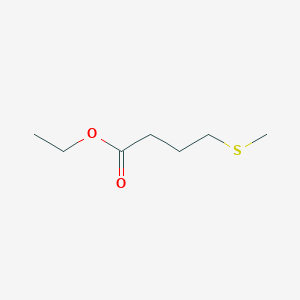
![1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]](/img/structure/B1598796.png)
